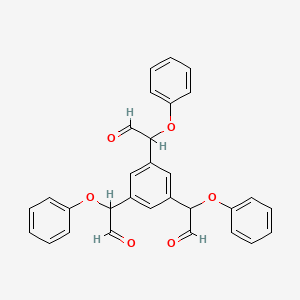

1,3,5-Tris(formylphenoxymethyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H24O6 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

2-[3,5-bis(2-oxo-1-phenoxyethyl)phenyl]-2-phenoxyacetaldehyde |

InChI |

InChI=1S/C30H24O6/c31-19-28(34-25-10-4-1-5-11-25)22-16-23(29(20-32)35-26-12-6-2-7-13-26)18-24(17-22)30(21-33)36-27-14-8-3-9-15-27/h1-21,28-30H |

InChI Key |

ABLGISRFGRXNOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(C=O)C2=CC(=CC(=C2)C(C=O)OC3=CC=CC=C3)C(C=O)OC4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3,5 Tris Formylphenoxymethyl Benzene

Precursor Design and Selection for Etherification Reactions

The synthesis of 1,3,5-Tris(formylphenoxymethyl)benzene is most effectively achieved via a Williamson ether synthesis. This classic and reliable method involves the coupling of an alkoxide with an alkyl halide. For the target molecule, this translates to a reaction between a phenolic compound and a benzyl (B1604629) halide.

The logical precursors for this etherification are:

A C3-symmetrical core: 1,3,5-Tris(bromomethyl)benzene (B90972) is the ideal electrophilic core. Its three bromomethyl groups are symmetrically positioned on the benzene (B151609) ring, providing the necessary tripodal structure. researchgate.net The bromine atoms are good leaving groups, and the benzylic position of the carbons enhances their reactivity towards nucleophilic substitution.

A nucleophilic aldehyde-containing component: 4-Hydroxybenzaldehyde serves as the nucleophile. The hydroxyl group, upon deprotonation, forms a potent phenoxide nucleophile that can react with the electrophilic core. The aldehyde group remains intact during this reaction, providing the desired functionality in the final product. mdpi.com

Convergent and Divergent Synthetic Approaches

The synthesis of complex molecules like this compound can be approached using either convergent or divergent strategies. researchgate.net

Divergent Synthesis: In a divergent approach, a central starting material is elaborated outwards by applying a series of reactions to its functional groups. researchgate.netnih.gov For this target molecule, a divergent route could start with a simple core like mesitylene (B46885) (1,3,5-trimethylbenzene). The synthesis would proceed through a series of steps, such as the radical bromination of the methyl groups to form 1,3,5-Tris(bromomethyl)benzene, followed by the etherification reaction. While feasible, this approach can be less efficient if any step in the sequence has a low yield, as this loss is carried through the remainder of the synthesis.

For the production of this compound, the convergent approach is generally preferred due to its efficiency and higher potential yields.

Purification Strategies for Enhanced Precursor Purity in Reticular Synthesis

The primary application for this compound is as a building block, or "linker," in the synthesis of crystalline, porous materials like COFs. ossila.com The formation of a well-ordered, crystalline framework is highly dependent on the purity of the precursors. Impurities can act as defects in the growing network, inhibiting crystallization and reducing the material's porosity and performance. Therefore, rigorous purification of the final product is essential.

Common purification strategies include:

Aqueous Workup: After the reaction is complete, an initial workup with water is used to dissolve and remove inorganic byproducts, such as potassium bromide (KBr), and any excess base. chemicalbook.com

Solvent Extraction: The product is extracted from the aqueous layer into an organic solvent like dichloromethane (B109758) or ethyl acetate. chemicalbook.com

Column Chromatography: This is a highly effective method for separating the desired tris-substituted product from any mono- or di-substituted intermediates and unreacted starting materials. Silica gel is typically used as the stationary phase. chemicalbook.com

Recrystallization: As the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) is an excellent final step to achieve high purity and obtain a crystalline product.

The purity of the product should be verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) before its use in reticular synthesis.

Considerations for Scalability and Process Intensification

Transitioning the synthesis of this compound from a laboratory scale to a larger industrial scale introduces several challenges that must be addressed.

Scalability Considerations:

Heat Management: The etherification reaction can be exothermic. On a large scale, efficient heat dissipation is required to maintain control over the reaction temperature and prevent runaway reactions.

Reagent Handling: The use of large quantities of flammable solvents like THF and reactive reagents like sodium hydride necessitates specialized equipment and stringent safety protocols.

Purification: Large-scale column chromatography is often impractical and expensive. Developing a robust crystallization-based purification protocol is crucial for scalable production.

Cost of Goods: The cost of starting materials, particularly 1,3,5-Tris(bromomethyl)benzene and any specialized bases or solvents, becomes a significant factor at a larger scale.

Process Intensification: To improve the efficiency, safety, and sustainability of the synthesis, process intensification techniques can be employed.

Flow Chemistry: Performing the etherification in a continuous flow reactor can offer superior control over reaction parameters like temperature, pressure, and mixing. This leads to better consistency, higher yields, and enhanced safety compared to traditional batch processing.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, thereby increasing throughput. organic-chemistry.org

Phase-Transfer Catalysis: A phase-transfer catalyst could facilitate the reaction in a biphasic solvent system (e.g., toluene/water), potentially eliminating the need for expensive and anhydrous polar aprotic solvents, simplifying the workup process.

By carefully considering these factors, the synthesis of this compound can be made more efficient, safer, and economically viable for large-scale applications.

Development of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aimed at reducing the environmental impact of its production. While specific studies focusing exclusively on a "green" synthesis for this exact molecule are not widely documented, the core reaction—a multiple Williamson ether synthesis—is a well-established transformation for which numerous environmentally benign modifications have been developed. These greener alternatives focus on improving energy efficiency, utilizing safer solvents, minimizing waste, and employing catalytic systems.

The conventional synthesis of this compound involves the reaction of 1,3,5-Tris(bromomethyl)benzene with three equivalents of 4-hydroxybenzaldehyde. This nucleophilic substitution is typically carried out in the presence of a stoichiometric amount of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. wikipedia.orgvedantu.com While effective, this method presents several drawbacks from a green chemistry perspective, including the use of high-boiling point, potentially hazardous solvents and the generation of significant inorganic salt byproducts.

Research into greener alternatives for the Williamson ether synthesis has yielded several promising strategies directly applicable to the production of this compound.

Solvent-Free and Microwave-Assisted Synthesis

A significant advancement is the move towards solvent-free reaction conditions. Research has demonstrated that the etherification of phenols, including 4-hydroxybenzaldehyde, can proceed efficiently with benzyl halides in the presence of a solid base like potassium carbonate under solvent-free conditions at low temperatures. researchgate.net This approach eliminates the need for hazardous organic solvents, simplifying workup and reducing waste.

Furthermore, the integration of microwave irradiation has been shown to dramatically accelerate ether synthesis. Microwave-assisted methods can reduce reaction times from several hours to mere minutes, leading to substantial energy savings and often improving yields by minimizing the formation of side products. benthamscience.comrroij.com The combination of solvent-free conditions with microwave assistance represents a particularly potent green synthetic route.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for enhancing the sustainability of reactions like the Williamson ether synthesis. phasetransfercatalysis.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the phenoxide nucleophile from an aqueous or solid phase into an organic phase to react with the alkyl halide. This methodology offers several green advantages:

It allows the use of inexpensive and less hazardous inorganic bases like sodium hydroxide (B78521) in an aqueous solution.

It can reduce or eliminate the need for polar aprotic solvents, enabling the use of greener solvents or biphasic water-organic systems.

It often proceeds under milder conditions and with faster reaction rates. rroij.com

Palladium-Catalyzed Synthesis

More advanced catalytic systems offer pathways that avoid the use of strong bases altogether. Palladium-catalyzed methodologies have been developed for the benzylation of phenols under neutral conditions. organic-chemistry.org These reactions can utilize alternative benzylating agents, such as benzyl carbonates, and proceed via a decarboxylative etherification, producing only volatile byproducts and avoiding the generation of inorganic salt waste. organic-chemistry.org

The table below compares a conventional synthesis approach with potential greener alternatives applicable to the synthesis of this compound, based on findings from analogous reactions.

Interactive Table: Comparison of Synthetic Routes for Aryl Benzyl Ether Formation

| Feature | Conventional Method | Green Alternative 1: Solvent-Free researchgate.net | Green Alternative 2: Microwave-Assisted |

| Reactants | 4-hydroxybenzaldehyde, Benzyl halide | 4-hydroxybenzaldehyde, Benzyl chloride | Phenol, Alkyl halide |

| Base | Potassium Carbonate | Potassium Carbonate | Potassium Carbonate / Potassium Hydroxide |

| Solvent | DMF or Acetonitrile | None (Solvent-Free) | Acetone or Solvent-Free |

| Energy Source | Conventional Heating (Reflux) | Low Temperature Heating | Microwave Irradiation |

| Reaction Time | 1-8 hours wikipedia.org | 6 hours | 45-100 seconds |

| Key Advantage | Well-established, reliable | Eliminates solvent waste and simplifies purification | Drastic reduction in energy consumption and time |

| Green Principle | - | Prevention of waste (solvent) | Energy efficiency |

The development of these methodologies underscores a clear trajectory towards more sustainable and environmentally responsible production of complex molecules like this compound. By adopting principles such as solvent elimination, energy efficiency, and catalysis, the chemical industry can significantly reduce the environmental footprint associated with the synthesis of such valuable compounds.

Molecular Design Principles and Supramolecular Assembly Concepts

Topological Considerations in the Design of Molecular Architectures

The structure of 1,3,5-Tris(formylphenoxymethyl)benzene is inherently modular, consisting of a central aromatic core and three radiating arms. This "star-shaped" or trigonal topology is a fundamental design element in supramolecular chemistry. nih.gov Such C3-symmetric molecules are widely employed as building blocks for creating porous organic polymers, dendrimers, and molecular cages. nih.gov The defined geometry, with arms positioned at 120-degree angles, pre-organizes the functional groups in space, directing the formation of predictable, extended networks rather than random aggregates. The inclusion of flexible phenoxymethyl (B101242) linkages distinguishes it from more rigid analogues, introducing conformational adaptability that can be exploited in the formation of complex, responsive supramolecular structures.

Role of the 1,3,5-Benzene Core Symmetry in Directing Self-Assembly

The C3 symmetry of the central benzene (B151609) ring is the cornerstone of this molecule's utility in self-assembly. researchgate.netrsc.org This high degree of symmetry dictates that the three formyl-functionalized arms are presented in a specific, predetermined orientation. During self-assembly, this intrinsic symmetry guides the molecule to form highly ordered, often porous, two-dimensional or three-dimensional networks. semanticscholar.org In crystal engineering, C3-symmetric molecules are known to form honeycomb-like structures through interactions like hydrogen bonding. semanticscholar.org The predictable nature of this assembly process is crucial for designing materials with desired properties, such as specific pore sizes for molecular sieving or aligned chromophores for optoelectronic applications. nih.gov

Conformational Analysis and Rotational Dynamics of Phenoxymethyl Linkages

A critical feature of this compound is the conformational freedom endowed by the phenoxymethyl linkages. Unlike rigidly conjugated systems, these linkages contain several rotatable single bonds (specifically, the Ar-CH2, CH2-O, and O-Ar bonds). This flexibility allows the three phenoxy arms to adopt various conformations relative to the central benzene core. rsc.org For instance, they can arrange in a propeller-like fashion, with all three arms twisted in the same direction, or adopt conformations where arms are oriented on opposite sides of the central ring. rsc.org In the solid state, the energetic penalties associated with specific conformations are balanced by the stabilizing forces of intermolecular interactions within the crystal lattice, often locking the molecule into a single, optimized conformation. nih.gov This interplay between intramolecular flexibility and intermolecular packing forces is a key determinant of the final supramolecular architecture.

Intermolecular Interactions Driving Supramolecular Organization

The terminal formyl (aldehyde) groups are potent directors of assembly through hydrogen bonding. While not classic hydrogen bond donors, the aldehyde C-H group can act as a weak donor in C–H···O interactions, a type of interaction increasingly recognized for its importance in crystal engineering. rsc.org The aldehyde oxygen atom is a competent hydrogen bond acceptor, capable of participating in networks with suitable donors or with the aforementioned C-H groups of neighboring molecules. mdpi.com These directional interactions are crucial for establishing the primary connectivity within the supramolecular network, often leading to the formation of well-defined chains, layers, or frameworks. ox.ac.uknih.gov

The molecule's significant aromatic character, with four benzene rings, facilitates π-π stacking interactions, which are a major stabilizing force in the assembly of planar aromatic molecules. libretexts.orgnih.gov These interactions arise from a combination of dispersion forces and electrostatic effects between the electron clouds of adjacent aromatic rings. semanticscholar.org In the solid state, these interactions typically manifest as offset or slip-stacked arrangements, where the rings are not perfectly eclipsed, to minimize repulsive forces. semanticscholar.org The collective effect of π-π stacking among the central and peripheral rings contributes significantly to the cohesive energy and thermodynamic stability of the crystalline structure. whiterose.ac.uk

Templating Effects and Directed Assembly Methodologies for Ordered Structures

A molecule with a well-defined shape and specific interaction sites, such as this compound, can act as a molecular template. nih.gov Its C3-symmetric core and functional arms can direct the crystallization of other molecules (guests) or guide the formation of a larger, ordered assembly in a process known as templated synthesis. rsc.org For example, the voids created by the assembly of these trigonal molecules can selectively bind guest molecules that are complementary in size, shape, and chemical nature. This principle is fundamental to the design of host-guest systems and the synthesis of porous materials like covalent organic frameworks (COFs), where trigonal aldehyde-functionalized molecules are frequently used as nodes to build extended, crystalline networks. ossila.com

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C30H24O6 | nih.gov |

| Molecular Weight | 480.51 g/mol | nih.gov |

| IUPAC Name | 4-({3,5-bis[(4-formylphenoxy)methyl]benzyl}oxy)benzaldehyde | PubChem |

| CAS Number | 437981-33-4 | PubChem |

Interactive Data Table: Key Supramolecular Interactions

| Interaction Type | Participating Groups | Role in Assembly |

| Weak Hydrogen Bonding | Formyl C-H group (donor), Formyl oxygen (acceptor) | Directional connectivity, network formation rsc.org |

| π-π Stacking | Central and peripheral benzene rings | Packing stabilization, cohesive energy libretexts.orgsemanticscholar.org |

| van der Waals Forces | Entire molecular framework | Overall packing and space-filling |

Applications in Reticular Chemistry and Porous Material Science

Prospective Integration into Covalent Organic Frameworks (COFs)

The molecular architecture of 1,3,5-Tris(formylphenoxymethyl)benzene, featuring a C3-symmetric core and three reactive formyl (aldehyde) groups, makes it a theoretically suitable building block for the construction of two-dimensional (2D) and three-dimensional (3D) COFs. The phenoxymethyl (B101242) spacers would offer a degree of flexibility and extended reach compared to more rigid analogues.

The synthesis of COFs relies on the principle of dynamic covalent chemistry, where reversible bond formation allows for the correction of defects and the growth of crystalline, ordered frameworks. For a formyl-containing linker such as this compound, the key design principle would involve its condensation with complementary multitopic linkers, typically containing amine functional groups. The C3 symmetry of the molecule would favor the formation of hexagonal porous networks when reacted with a linear, C2-symmetric diamine linker.

Standard methodologies for COF synthesis would likely be applicable. Solvothermal synthesis , a common method, would involve heating a solution of this compound and a suitable co-linker (e.g., a diamine) in a high-boiling point solvent, often with an acid catalyst, in a sealed vessel. This method facilitates the reversible reactions necessary for crystallization.

Mechanochemical synthesis , an alternative, solvent-free approach, involves the grinding of the solid reactants, sometimes with a catalytic amount of liquid (liquid-assisted grinding) or a solid acid catalyst. This method is considered a greener alternative to solvothermal synthesis.

The terminal formyl groups of this compound are the key reactive sites for framework construction.

Imine Condensation: This is the most common reaction for forming COFs from aldehyde linkers. The formyl groups would react with primary amines to form imine (-C=N-) linkages. This reaction is reversible, which is crucial for achieving high crystallinity in the resulting COF.

Knoevenagel Condensation: Alternatively, the formyl groups could undergo Knoevenagel condensation with molecules containing active methylene (B1212753) groups (e.g., malononitrile). This reaction would result in a framework linked by C=C bonds.

Should a COF be successfully synthesized from this compound, the resulting framework could be subjected to post-synthetic modification (PSM). PSM allows for the introduction of new functionalities into the COF that might not be compatible with the initial synthesis conditions. For a COF with imine linkages, these could be chemically reduced to more stable amine linkages. The ether linkages in the phenoxymethyl arms would be expected to be relatively stable, but the benzene (B151609) rings could potentially be functionalized.

The geometry of this compound would play a critical role in dictating the topology of the resulting COF. Its C3 symmetry would predispose the framework to a hexagonal topology when combined with a linear linker. The length and flexibility of the phenoxymethyl arms would influence the pore size and the degree of interpenetration of the network. By choosing linkers of different lengths and geometries, it would be theoretically possible to engineer a range of framework topologies and pore environments.

Potential Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

While the primary utility of formyl-functionalized linkers is in COF chemistry, they can also play a role in the synthesis of MOFs and coordination polymers. The formyl groups themselves are not strong metal coordinating groups. However, they can be used in two main ways:

Pre-functionalization: The this compound could be reacted with other molecules to introduce metal-chelating groups before being used in MOF synthesis.

Post-Synthetic Modification: A MOF could be constructed with linkers that have reactive groups, and this compound could then be grafted onto the framework through these reactive sites.

More directly, the oxygen atoms of the ether linkages in the phenoxymethyl arms could potentially coordinate to certain metal centers, although this would likely result in weaker and more flexible coordination than is typically desired for robust, porous MOFs. A more probable application would be in the design of more flexible coordination polymers where high porosity is not the primary goal.

Ligand Design for Metal Coordination via Formyl or Derived Groups

While direct coordination of the formyl group's oxygen atom to a metal center is possible, it is generally a weak interaction. More commonly in MOF synthesis, the formyl groups serve as precursors for conversion into more effective metal-coordinating moieties. For instance, the aldehyde can be readily oxidized to a carboxylic acid. The resulting 1,3,5-Tris(carboxyphenoxymethyl)benzene would then be a classic C3-symmetric carboxylate linker, capable of strongly binding to metal ions or clusters to form stable, porous MOFs.

Another strategy involves the derivatization of the formyl groups into other coordinating units, such as hydrazones or Schiff bases, which can then coordinate to metal centers. This post-synthetic or pre-functionalization approach allows for the introduction of different functionalities and coordination environments within the resulting framework.

Strategies for MOF Assembly from Formyl Precursors

The assembly of MOFs using formyl-functionalized linkers like this compound typically relies on in-situ reactions where the framework is formed concurrently with the chemical transformation of the aldehyde groups. For example, the compound could be combined with metal salts and an amine-containing molecule in a one-pot solvothermal reaction. This would lead to the formation of an imine-linked framework that is simultaneously coordinated to the metal centers.

Alternatively, a pre-synthesized porous framework containing reactive amine groups could be modified by immersing it in a solution of this compound. This post-synthetic modification would tether the molecule to the interior surfaces of the pores, introducing new functional groups.

Tunability of MOF Structures and Topologies

The concept of tunability is central to MOF chemistry. biosynth.com By systematically altering the components, one can control the properties of the final material. The geometry and length of the linker are primary determinants of the resulting framework's topology and pore size. biosynth.com Using a linker like this compound, with its specific dimensions, would theoretically lead to a particular network topology when combined with a given metal-based secondary building unit (SBU).

Researchers can achieve different network structures by:

Varying the Metal SBU: Combining the same linker with different metal ions or clusters (e.g., paddlewheel, octahedral) will result in different coordination geometries and, consequently, different framework topologies.

Introducing Competing Ligands: Adding a secondary, simpler linker (e.g., a linear dicarboxylate) to the reaction mixture can lead to the formation of more complex, mixed-linker MOFs with altered pore environments.

Modifying Reaction Conditions: Factors such as temperature, solvent, and concentration can influence the kinetics and thermodynamics of crystallization, sometimes allowing for the isolation of different crystalline phases (polymorphs) from the same set of precursors.

Application as a Precursor for Porous Organic Polymers (POPs)

Porous Organic Polymers (POPs), which include Covalent Organic Frameworks (COFs), are another class of porous materials constructed entirely from organic building blocks linked by strong covalent bonds. The aldehyde groups of this compound are ideally suited for forming such bonds.

The most common reaction for forming COFs from aldehyde precursors is the condensation with amines to form robust imine linkages. For example, reacting this compound with a complementary C2-symmetric or C3-symmetric amine linker, such as 1,3,5-tris(4-aminophenyl)benzene, would be expected to yield a crystalline, porous 2D or 3D COF. The specific properties of such a COF, including its surface area and chemical stability, would be dictated by the precise choice of co-monomer and the reaction conditions.

The table below summarizes the characteristics of a COF synthesized from a structurally related fluoro-functionalized trialdehyde linker, demonstrating the properties that could be expected from a POP derived from this compound.

| Property | Value |

| Framework Name | TPTF-COF |

| Aldehyde Precursor | 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene |

| Amine Precursor | 1,3,5-Tris(4-aminophenyl)benzene |

| Specific Surface Area | 1084.61 m²·g⁻¹ |

| Key Features | High crystallinity, thermal stability, fluorine-rich |

Data compiled from studies on analogous compounds to illustrate potential properties. ossila.com

Engineering of Porous Architectures for Specific Functional Design

The engineering of porous materials for targeted applications relies on the precise control over the chemical composition of the pore walls. The phenoxymethyl ether linkages and the terminal formyl groups of this compound offer avenues for such functional design.

Pore Surface Functionalization: The unreacted aldehyde groups, if the material is formed via a different reaction, or the resulting imine bonds in a COF, can serve as sites for further chemical modification. For instance, imines can be reduced to more stable and flexible secondary amines, altering the electronic and host-guest properties of the material.

Introduction of Catalytic Sites: The flexible ether linkages in the backbone of the linker could impart a degree of conformational flexibility to the resulting framework, which can be advantageous in catalysis by allowing the structure to adapt to incoming substrates.

Sensing Applications: By incorporating fluorinated analogues or other responsive groups, porous frameworks can be designed for chemical sensing. For instance, a COF built with a fluorinated version of this linker showed rapid pH-responsive fluorescence, making it a candidate for sensor applications. ossila.com The design of such smart materials is a key goal in the engineering of porous architectures.

Advanced Functionalization Strategies and Derivatization

Chemo-Selective Functionalization of Formyl Groups for Diverse Applications

The aldehyde functionalities of 1,3,5-Tris(formylphenoxymethyl)benzene are the primary sites for chemical modification. The selective transformation of these groups, without altering the core benzene (B151609) ring or the ether linkages, is crucial for creating diverse and well-defined molecular structures. A variety of chemo-selective reactions can be employed to this end.

Key Chemo-Selective Reactions of the Formyl Groups:

| Reaction Type | Reagents and Conditions | Functional Group Transformation | Potential Applications of Product |

| Oxidation | Mild oxidizing agents (e.g., Ag2O, NaClO2) | Formyl (-CHO) to Carboxyl (-COOH) | Building block for metal-organic frameworks (MOFs), polyesters, and polyamides. |

| Reduction | Selective reducing agents (e.g., NaBH4, LiAlH4) | Formyl (-CHO) to Hydroxymethyl (-CH2OH) | Precursor for polyurethanes, epoxy resins, and dendrimers. |

| Wittig Reaction | Phosphonium ylides (R-CH=P(Ph)3) | Formyl (-CHO) to Alkene (-CH=CHR) | Synthesis of conjugated materials, photosensitive polymers. |

| Knoevenagel Condensation | Active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) with a base catalyst | Formyl (-CHO) to Substituted Alkene (-CH=C(X)(Y)) | Development of functional polymers and covalent organic frameworks (COFs) with applications in gas storage and catalysis. ossila.com |

| Protection/Deprotection | Ethylene glycol (acid catalyst) for protection; acid hydrolysis for deprotection | Formyl (-CHO) to Acetal and back to Formyl | Allows for selective reaction at other sites of the molecule or its derivatives. |

These selective transformations allow for the synthesis of a wide range of derivatives from the parent this compound molecule, each with tailored properties for specific applications.

Synthesis of Schiff Base Derivatives and Their Coordination Chemistry

The reaction of the formyl groups of this compound with primary amines is a facile and efficient method for the synthesis of Schiff base derivatives. These reactions are typically carried out in a suitable solvent, often with acid or base catalysis, to afford the corresponding tris-imine. mdpi.com

The resulting tripodal Schiff base ligands are excellent chelators for a variety of metal ions. The imine nitrogen atoms and other potential donor atoms within the amine precursor can coordinate to metal centers, leading to the formation of stable, multinuclear metal complexes. The C3 symmetry of the ligand often directs the self-assembly of trinuclear metal complexes, where each arm of the ligand coordinates to a separate metal ion.

The coordination chemistry of these Schiff base derivatives is rich and varied, depending on the nature of the metal ion, the stoichiometry of the reaction, and the specific reaction conditions. The resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties. For instance, analogous tripodal Schiff base ligands derived from 2,4,6-triamino-1,3,5-triazine have been shown to form trinuclear lanthanide complexes. nih.gov

Examples of Potential Metal Complexes with Schiff Base Derivatives:

| Metal Ion | Potential Coordination Geometry | Potential Applications |

| Cu(II) | Square planar or distorted octahedral | Catalysis, sensing |

| Fe(III) | Octahedral | Magnetic materials, bioinorganic modeling |

| Zn(II) | Tetrahedral | Luminescent materials, drug delivery |

| Ln(III) (Lanthanides) | Higher coordination numbers (e.g., 7, 8, 9) | Luminescent probes, magnetic resonance imaging (MRI) contrast agents |

Development of Hybrid Materials through Composite Formation

The rigid, tripodal structure of this compound makes it an ideal building block for the construction of porous crystalline materials such as Covalent Organic Frameworks (COFs). By reacting this tris-aldehyde with complementary multitopic amine linkers, extended, porous networks with high thermal stability and surface area can be synthesized. ossila.com

These COFs can be further developed into hybrid materials by incorporating other components to create composites with enhanced or novel properties. A key strategy is the formation of core-shell structures, where a core material with desired properties (e.g., magnetic, catalytic) is encapsulated within a shell of the COF. For example, magnetic nanoparticles like Fe3O4 can be coated with a COF derived from a similar tris(aldehyde) to create a magnetic composite that can be easily separated and recycled. researchgate.net

Examples of Hybrid Materials and Composites:

| Hybrid Material Type | Components | Synthesis Strategy | Key Features |

| Magnetic COF | This compound, amine linker, Fe3O4 nanoparticles | In-situ growth of the COF on the surface of the magnetic nanoparticles. researchgate.net | Combines the porosity and functionality of the COF with the magnetic separability of the core. |

| COF-Enzyme Composite | This compound-based COF, enzyme | Covalent immobilization or physical entrapment of the enzyme within the pores of the COF. | Enhanced enzyme stability and reusability for biocatalysis. |

| Mixed-Linker COF | This compound and a second, different aldehyde or amine linker | Co-condensation of multiple building blocks during COF synthesis. | Tunable pore size, functionality, and properties of the resulting framework. |

Strategies for Surface Immobilization and Heterogenization

The immobilization of this compound and its derivatives onto solid supports is a crucial step for their application in heterogeneous catalysis, sensing, and separation. This process transforms a homogeneous molecular species into a more robust and recyclable heterogeneous material.

One of the most effective methods for heterogenization is the synthesis of the molecule directly into a COF or MOF, as described previously. These frameworks can be grown on a variety of surfaces, including silica, alumina, and various polymers, to create functional coatings.

Alternatively, the molecule can be covalently attached to a pre-functionalized surface. For example, a silica surface can be modified with amine groups, which can then react with the formyl groups of this compound to form a stable imine linkage, thus grafting the molecule onto the surface.

Comparison of Surface Immobilization Strategies:

| Strategy | Description | Advantages | Disadvantages |

| Growth of COF/MOF on Surface | The porous framework containing the molecule is synthesized directly on the desired substrate. | High loading of the functional molecule, ordered structure, enhanced stability. | Can be difficult to achieve uniform and well-adhered coatings. |

| Covalent Grafting | The molecule is attached to a functionalized surface through a covalent bond. | Good control over the surface density of the molecule. | Lower loading compared to framework growth, potential for steric hindrance. |

| Physical Adsorption | The molecule is adsorbed onto a surface through non-covalent interactions (e.g., van der Waals forces, hydrogen bonding). | Simple and straightforward method. | Weak interaction can lead to leaching of the molecule from the surface. |

Introduction of Responsive Functionalities via Derivatization

By strategically modifying the structure of this compound, it is possible to introduce functionalities that respond to external stimuli such as pH, light, temperature, or the presence of specific analytes. This leads to the development of "smart" materials with tunable properties.

A powerful approach is to introduce responsive groups into the building blocks before their incorporation into a larger assembly, such as a COF. For instance, a related fluorinated tris(aldehyde) has been used to create a COF that exhibits rapid, pH-responsive changes in its absorption and fluorescence properties. ossila.com This pH sensitivity arises from the protonation and deprotonation of the nitrogen atoms within the framework, which alters its electronic structure.

Similarly, derivatization of the aromatic rings of the phenoxymethyl (B101242) arms of this compound could be used to install photo-switchable groups like azobenzenes or spiropyrans, leading to light-responsive materials. The introduction of specific recognition sites, such as crown ethers or cyclodextrins, could lead to materials that respond to the presence of specific ions or molecules.

Examples of Responsive Functionalities and Their Triggers:

| Responsive Functionality | Stimulus | Mechanism | Potential Application |

| pH-Responsive Groups (e.g., amines, carboxylic acids) | pH change | Protonation/deprotonation of the functional group, leading to changes in charge and electronic properties. ossila.com | pH sensors, controlled drug release. |

| Photochromic Groups (e.g., azobenzene, spiropyran) | Light | Reversible isomerization of the photochromic unit, causing changes in color, polarity, and shape. | Optical data storage, light-controlled catalysis. |

| Ion-Binding Moieties (e.g., crown ethers, cryptands) | Specific ions | Selective binding of the target ion, leading to a detectable signal (e.g., change in fluorescence or color). | Ion sensors, selective ion extraction. |

| Temperature-Responsive Polymers (e.g., poly(N-isopropylacrylamide)) | Temperature | A polymer chain that undergoes a reversible phase transition at a specific temperature. | Thermo-responsive drug delivery, smart surfaces. |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Conformational Space and Electronic Structure

The electronic structure of 1,3,5-Tris(formylphenoxymethyl)benzene has been investigated to understand its reactivity and potential for forming larger assemblies. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons, which is crucial for predicting its behavior in chemical reactions and its potential use in materials science. For related compounds, such as 1,3,5-Tris(4-carboxyphenyl)benzene, DFT calculations have been used to determine electronic characteristics and reactivity profiles. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of a Representative Conformer

| Property | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Molecular Dynamics Simulations for Assembly Process Elucidation

Molecular dynamics (MD) simulations are a powerful tool for observing the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate the process of self-assembly, where individual molecules organize into larger, ordered structures. These simulations can model how intermolecular forces, such as van der Waals interactions and potential hydrogen bonding, guide the assembly of these molecules in different solvent environments.

By simulating the motion of multiple this compound molecules, researchers can gain insights into the formation of frameworks and other supramolecular structures. This is particularly relevant as similar trisubstituted benzene (B151609) derivatives are known to be building blocks for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). researchgate.netossila.comossila.com While specific MD studies on the self-assembly of this compound are not extensively documented, such simulations on analogous systems have been crucial in understanding the stability and dynamics of resulting frameworks. nih.govresearchgate.net

Prediction of Reaction Mechanisms and Pathways Involving the Compound

Computational methods are instrumental in predicting the mechanisms and pathways of reactions involving this compound. The formyl (aldehyde) groups are reactive sites that can participate in various chemical transformations, such as imine condensation reactions. researchgate.net Theoretical calculations can map out the energy landscape of a potential reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

For instance, in the formation of COFs, the reaction between the aldehyde groups of a molecule like this compound and amine linkers is a critical step. researchgate.net Quantum chemical calculations can model this process to predict the most favorable reaction pathway and to understand the factors that influence the reaction rate and yield.

Computational Design and Screening of Novel Derivatives for Targeted Properties

The scaffold of this compound provides a versatile platform for the computational design of new derivatives with specific, targeted properties. By systematically modifying the functional groups on the molecule in silico, researchers can screen a large number of potential derivatives for desired characteristics without the need for extensive synthetic work.

For example, derivatives could be designed to enhance their binding affinity to specific targets or to tune their electronic properties for applications in organic electronics. Computational screening can predict properties such as solubility, stability, and interaction energies with other molecules. This approach has been applied to similar trisubstituted benzene structures to design molecules with potential applications as antimalarial agents. mdpi.com

In Silico Modeling of Molecular Interactions within Frameworks

Once this compound is incorporated into a larger framework, such as a COF, computational modeling is essential to understand the molecular interactions within that structure. In silico models can simulate the inclusion of guest molecules within the pores of the framework, predicting adsorption energies and diffusion pathways.

These models are crucial for designing materials for applications such as gas storage, separation, and catalysis. nih.gov By understanding the non-covalent interactions between the framework and guest molecules at a quantum level, it is possible to tailor the framework's properties for specific functions. For example, modeling can help in understanding how the introduction of specific functional groups into the this compound building block can influence the framework's affinity for certain gases.

Emerging Research Frontiers and Future Prospects

Potential in Advanced Catalytic Systems and Supports

The tripodal nature of 1,3,5-Tris(formylphenoxymethyl)benzene makes it an ideal scaffold for the synthesis of complex catalytic systems. The three aldehyde groups can be functionalized to create ligands that coordinate with multiple metal centers, leading to the formation of trinuclear metal complexes.

Design of Heterogeneous Catalysts from Derived Frameworks

The primary synthetic route to this compound involves the reaction of 1,3,5-tris(bromomethyl)benzene (B90972) with 4-hydroxybenzaldehyde. selcuk.edu.trresearchgate.net This molecule, also referred to as TRIPOD in some literature, can then be converted into Schiff base derivatives. selcuk.edu.trresearchgate.net For instance, it has been reacted with p-aminobenzoic acid to form a tricarboxylic acid Schiff base ligand. selcuk.edu.trresearchgate.net

This ligand has been used to synthesize novel trinuclear Fe(III) and Cr(III) complexes. selcuk.edu.trresearchgate.net These complexes, where the metal centers are bridged by carboxylic acids, are characterized as low-spin distorted octahedral structures. selcuk.edu.trresearchgate.net Such organized, multi-metallic structures are precursors to designing advanced catalysts. The precise arrangement of metal ions within these frameworks can facilitate cooperative catalytic activity, a key principle in developing efficient heterogeneous catalysts. While research has focused on the synthesis and characterization of these discrete complexes, their application as heterogeneous catalysts, for example by immobilization on a solid support, remains a promising area for future investigation. Polymer-supported Schiff base complexes have been noted for their potential catalytic activity in various oxidation reactions. researchgate.net

Photocatalytic Applications and Mechanism Design

Currently, there is no publicly available research detailing the photocatalytic applications or mechanism design involving frameworks derived specifically from this compound. This represents a significant, unexplored frontier. The aromatic nature and tunable electronic properties of its potential derivatives, such as covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), suggest that this class of compounds could be engineered for photocatalytic processes, including hydrogen production, CO2 reduction, or degradation of organic pollutants. Future research could focus on introducing photoactive moieties into the framework or exploring the semiconductor properties of its metal complexes.

Sensing and Detection Applications: Principles and Design

The molecular structure of this compound provides a versatile platform for the development of chemical sensors, although this area is largely unexplored. The aldehyde functional groups are reactive and can be modified to incorporate specific recognition units for analytes of interest.

Design of Chemosensors and Biosensors Based on Frameworks

There is currently a lack of published research on the design and application of chemosensors or biosensors based on frameworks derived from this compound. However, the principles of sensor design can be readily applied to this molecule. For biosensing applications, the framework could be functionalized with biomolecules such as enzymes or antibodies. For example, a Schiff base bearing dopamine (B1211576) has been synthesized from this compound, demonstrating the platform's capability to incorporate biologically relevant molecules. researchgate.net This opens up possibilities for creating electrochemical or fluorescent biosensors where the interaction of the analyte with the dopamine-functionalized framework would generate a measurable signal.

Tunability of Sensing Response through Functionalization

The key to developing effective sensors lies in the ability to tune the sensing response. The this compound scaffold is well-suited for this purpose. The aldehyde groups serve as handles for post-synthetic modification, allowing for the introduction of various functional groups that can alter the sensor's selectivity and sensitivity. For instance, incorporating fluorophores could lead to "turn-on" or "turn-off" fluorescent sensors. Similarly, integrating redox-active units could enable electrochemical detection of target analytes. While specific examples for this compound are not yet available, the strategy is well-established for related porous materials.

Strategies for Gas Adsorption and Separation

There is no available research in the public domain that investigates the use of this compound or its direct derivatives for gas adsorption and separation applications. The development of porous materials like COFs or MOFs from this linker could yield materials with high surface areas and tunable pore sizes, which are critical for selective gas capture. Future research could explore the synthesis of such frameworks and evaluate their performance in the separation of gases like CO2, CH4, and N2. The ether linkages and aromatic rings within the parent molecule could offer specific interaction sites for guest gas molecules, potentially leading to materials with high selectivity.

Based on a comprehensive search of available scientific literature, it is not possible to provide an article on "this compound" focusing on the requested topics of "Development of High-Throughput Synthesis and Screening Methodologies for Frameworks" and "Interdisciplinary Convergence with Nanoscience and Engineering for Device Integration."

High-throughput synthesis of covalent organic frameworks (COFs), metal-organic frameworks (MOFs), or other porous materials.

The development of high-throughput screening methods for frameworks constructed from this specific linker.

Interdisciplinary studies connecting this compound with nanoscience or nanoengineering.

The integration of materials derived from this compound into functional devices.

The scientific literature is rich with information on a structurally similar compound, 1,3,5-Tris(4-formylphenyl)benzene (TFPB) , which is a widely used building block for the synthesis of COFs with various applications. However, due to the strict instruction to focus solely on "this compound," information on TFPB or other derivatives cannot be used.

Therefore, the requested article cannot be generated as there is no available research data to support the content for the specified sections and subsections.

Q & A

Q. What are the optimal synthetic routes for 1,3,5-Tris(formylphenoxymethyl)benzene, and what are the critical parameters affecting yield and purity?

The synthesis typically involves multi-step condensation reactions. A general approach includes:

- Step 1 : Nucleophilic substitution between a triazine core (e.g., 2,4,6-trichlorotriazine) and phenolic derivatives under basic conditions (e.g., K₂CO₃ in acetone) to form ether linkages .

- Step 2 : Formylation of phenolic intermediates using reagents like hexamethylenetetramine (HMTA) or Vilsmeier-Haack conditions to introduce aldehyde groups .

Critical parameters : - Stoichiometry : Excess phenolic reactants (≥3 equivalents) ensure complete substitution of chlorine atoms.

- Temperature : Controlled heating (60–80°C) minimizes side reactions like oligomerization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., DCM/methanol) is essential for removing unreacted triazine or mono-/di-substituted by-products .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure and purity of this compound?

Q. What safety precautions are necessary when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with aldehydes.

- Ventilation : Use fume hoods due to potential release of volatile aldehydes.

- Storage : Keep in airtight containers at 2–8°C to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How does this compound perform as a building block in covalent organic frameworks (COFs) compared to other aldehydes?

Q. How can researchers address solubility issues in polar solvents during COF synthesis with this compound?

Q. What strategies resolve discrepancies in surface area measurements of COFs derived from this compound?

Q. How can computational modeling predict the crystal structure and electronic properties of COFs using this compound?

Q. What are the common impurities in synthesized this compound, and how are they mitigated?

- Impurities :

- Partially formylated intermediates (e.g., mono- or di-aldehydes).

- Oxidized by-products (e.g., carboxylic acids from over-oxidation of aldehydes).

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.